molecular formula C8H14O7S B8329646 Methyl 2-(acetyloxy)-4-[(methylsulfonyl)oxy]butanoate

Methyl 2-(acetyloxy)-4-[(methylsulfonyl)oxy]butanoate

Cat. No. B8329646
M. Wt: 254.26 g/mol
InChI Key: GDAJMALLCWFCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(acetyloxy)-4-[(methylsulfonyl)oxy]butanoate is a useful research compound. Its molecular formula is C8H14O7S and its molecular weight is 254.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(acetyloxy)-4-[(methylsulfonyl)oxy]butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(acetyloxy)-4-[(methylsulfonyl)oxy]butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-(acetyloxy)-4-[(methylsulfonyl)oxy]butanoate

Molecular Formula

C8H14O7S

Molecular Weight

254.26 g/mol

IUPAC Name

methyl 2-acetyloxy-4-methylsulfonyloxybutanoate

InChI

InChI=1S/C8H14O7S/c1-6(9)15-7(8(10)13-2)4-5-14-16(3,11)12/h7H,4-5H2,1-3H3

InChI Key

GDAJMALLCWFCHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCOS(=O)(=O)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an ice bath, 6.1 ml of triethylamine and 2.3 ml of methanesulfonyl chloride were added to a chloroform (15 ml) solution of 2.59 g of methyl 2-(acetyloxy)-4-hydroxybutanoate, and stirred for 30 minutes. Saturated saline water was added to the reaction liquid, extracted with chloroform, and the organic layer was dried. The solvent was evaporated away under reduced pressure to obtain 2.54 g of methyl 2-(acetyloxy)-4-[(methylsulfonyl)oxy]butanoate as a brown liquid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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